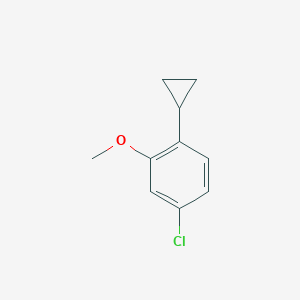

4-Chloro-1-cyclopropyl-2-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

4-chloro-1-cyclopropyl-2-methoxybenzene |

InChI |

InChI=1S/C10H11ClO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

VYWKYWZUMYNIAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2CC2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Chloro 1 Cyclopropyl 2 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The general mechanism proceeds in two steps: initial attack by an electrophile on the aromatic π-system to form a resonance-stabilized carbocation known as a sigma complex (or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edumasterorganicchemistry.com The first step, which disrupts the aromatic system, is typically the rate-determining step. masterorganicchemistry.comlumenlearning.com

The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is controlled by the directing effects of the substituents already present. Substituents are classified as either ortho-, para- directing or meta- directing. youtube.com

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho-, para- director. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the sigma complex intermediate formed during electrophilic attack at these sites. youtube.comlibretexts.org

Chloro Group (-Cl): This is a deactivating, yet ortho-, para- directing group. It is deactivating because its strong inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, like the methoxy group, its lone pairs can participate in resonance, which preferentially stabilizes the intermediates for ortho and para attack. libretexts.org

In 4-Chloro-1-cyclopropyl-2-methoxybenzene, the powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the chloro group. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methoxy group. The available positions are C3, C5, and C6. The C6 position is ortho to the methoxy group, the C5 position is meta, and the C3 position is also ortho. Due to steric hindrance from the adjacent cyclopropyl (B3062369) group, attack at the C3 position may be less favored than at the C6 position.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -c-C₃H₅ (Cyclopropyl) | Weakly Activating | Ortho, Para |

The stability of the sigma complex intermediate determines the regioselectivity of the reaction. libretexts.org For this compound, electrophilic attack ortho or para to the methoxy group allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for attack at the meta position. youtube.com

Nucleophilic Substitution Reactions Involving the Chloro Group

Nucleophilic substitution on an unactivated aryl halide is generally a difficult reaction that requires harsh conditions. libretexts.org The typical SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, there are no strong electron-withdrawing groups to activate the chloro group for SNAr. The methoxy and cyclopropyl groups are net electron-donating, which would destabilize the negatively charged intermediate. Therefore, direct nucleophilic substitution via the SNAr mechanism is expected to be very slow and require extreme conditions of high temperature and pressure. libretexts.org Under conditions of very strong base (e.g., sodium amide), an elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate might be possible. libretexts.org

Mechanisms of Cross-Coupling Reactions (e.g., C-C Bond Formation)

The chloro substituent on this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings can effectively replace the chlorine atom.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling of an aryl chloride with an organoboron reagent, proceeds through a catalytic cycle: organic-chemistry.orgorganic-chemistry.org

Oxidative Addition : A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step and results in a palladium(II) complex.

Transmetalation : The organic group from an organometallic reagent (e.g., a cyclopropylboronic acid or its ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then enter another cycle. nih.gov

The efficiency of these couplings, particularly with the less reactive aryl chlorides, often depends on the choice of ligands on the metal catalyst, with bulky, electron-rich phosphine (B1218219) ligands being common. organic-chemistry.org

| Reaction Name | Nucleophile Source | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C |

| Negishi | Organozinc compound | C-C |

| Buchwald-Hartwig | Amine | C-N |

Mechanistic Investigations of Cyclopropane (B1198618) Ring Reactivity

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which is a key factor in its chemical reactivity. nih.gov This strain can be released in ring-opening reactions, providing a thermodynamic driving force for various transformations. nih.gov

For arylcyclopropanes like the title compound, the aromatic ring can mediate the reactivity of the adjacent cyclopropane. The presence of the electron-donating methoxy group makes the aryl ring susceptible to oxidation.

One prominent mechanism for ring-opening is initiated by a single-electron transfer (SET) from the electron-rich benzene ring, which can be achieved using photoredox catalysis or electrochemistry. rawdatalibrary.netresearchgate.net This generates an aryl radical cation. The formation of this radical cation weakens one of the adjacent C-C bonds of the cyclopropane ring, facilitating a ring-opening reaction upon attack by a nucleophile. This process typically leads to 1,3-difunctionalized products, where the ring strain is released. rawdatalibrary.net

Alternatively, strong Lewis acids or electrophiles can trigger ring-opening. rsc.org The electrophile can interact with the cyclopropane ring directly or with the aryl ring, leading to the formation of a stabilized benzylic carbocation intermediate. This intermediate is then trapped by a nucleophile. The regioselectivity of the ring-opening is controlled by the formation of the most stable carbocation intermediate. rsc.org The release of approximately 27 kcal/mol of strain energy is a significant driving force for these reactions. nih.gov

Radical Cation Formation and Radical Heterolysis Processes

The formation of radical cations is a key mechanistic pathway for cyclopropylarenes. vt.edu In the case of this compound, one-electron oxidation can lead to the formation of a radical cation. The stability and subsequent reactivity of this intermediate are influenced by the substituents on the aromatic ring. The electron-donating methoxy group can stabilize the positive charge, while the cyclopropyl group itself is known to be an excellent probe for radical character at the atom to which it is attached. researchgate.net

Once formed, the cyclopropylarene radical cation can undergo a variety of reactions, including ring-opening. vt.edu This process, known as radical heterolysis, is driven by the relief of the significant ring strain (approximately 27.5 kcal/mol) inherent in the three-membered ring. nih.govbohrium.com The regioselectivity of this ring-opening is influenced by the substitution pattern on both the cyclopropane and the aromatic ring. For instance, in related systems, visible-light-mediated ring-opening reactions of cyclopropanes have been extensively studied, highlighting the versatility of these strained rings as precursors for diverse molecular architectures. bohrium.com

C-H Activation and Functionalization Mechanisms

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In this compound, both the aromatic and cyclopropyl C-H bonds are potential sites for activation. Palladium-catalyzed C-H activation has emerged as a prominent method for the functionalization of arenes and even strained rings like cyclopropanes. rsc.orgrsc.org

For the aromatic ring, the directing effects of the methoxy and chloro groups will play a crucial role in determining the site of C-H activation. The strongly activating methoxy group would be expected to direct functionalization to the ortho and para positions relative to it. However, since the para position is blocked by the chloro group, and one ortho position is occupied by the cyclopropyl group, the remaining ortho position (C3) would be a likely site for C-H functionalization. Steric hindrance from the adjacent cyclopropyl group could, however, influence the feasibility of this transformation.

C-H activation of the cyclopropane ring itself is also a possibility, although generally more challenging. Palladium-catalyzed methods have been developed for the C-H functionalization of cyclopropanes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org The specific conditions and catalyst systems would be critical in achieving selective activation of a cyclopropyl C-H bond in the presence of the more reactive aromatic C-H bonds.

Regio- and Stereoselectivity in Cyclopropane Transformations

The transformations of the cyclopropyl group in this compound are expected to exhibit distinct regio- and stereoselectivity. Ring-opening reactions, for example, can proceed through different pathways depending on the reaction conditions (e.g., electrophilic, nucleophilic, or radical).

In electrophilic ring-opening reactions, the regioselectivity is often governed by the stability of the resulting carbocationic intermediate. rsc.org The methoxy group's electron-donating nature would stabilize a positive charge on the aromatic ring, potentially influencing where the ring-opening is initiated.

The stereochemistry of these transformations is also a critical aspect. For instance, the ring-opening of cyclopropyl ketones has been shown to proceed with a high degree of stereospecificity, suggesting concerted or near-concerted mechanisms rather than pathways involving freely rotating radical intermediates. researchgate.net The specific stereochemical outcome (inversion or retention of configuration) would depend on the exact mechanism at play.

Radical/Polar Crossover Processes in Cyclopropane Construction

While this article focuses on the reactivity of a pre-existing cyclopropane, it is relevant to note that the construction of such rings can involve sophisticated mechanistic pathways. Radical/polar crossover processes, often initiated by photoredox catalysis, represent a modern and powerful strategy for the synthesis of cyclopropanes. organic-chemistry.orgresearchgate.netlookchem.com

In a typical radical/polar crossover cyclopropanation, a radical addition to an alkene is followed by a single-electron transfer (SET) to generate an anion, which then undergoes an intramolecular substitution to close the three-membered ring. organic-chemistry.org This methodology is known for its mild reaction conditions and broad functional group tolerance. nih.gov The synthesis of a molecule like this compound could potentially be envisioned through such a pathway, highlighting the interplay of radical and ionic intermediates in modern synthetic chemistry.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is a delicate balance of the electronic and steric properties of its constituent functional groups.

Role of the Cyclopropyl Group in Reaction Dynamics

The cyclopropyl group is not merely a passive substituent; it actively participates in and influences chemical reactions. Its ability to act as a π-electron donor allows it to engage in conjugation with the adjacent aromatic ring, affecting the electron density distribution and, consequently, the reactivity of the benzene ring. stackexchange.com This conjugative effect can influence the rates and regioselectivity of electrophilic aromatic substitution reactions.

Furthermore, the cyclopropyl group can act as a probe for radical character. Its propensity to undergo ring-opening upon the formation of a radical at an adjacent position is a well-established diagnostic tool in mechanistic studies. researchgate.net In the context of this compound, this property is central to understanding its behavior in radical-mediated reactions.

From a steric perspective, the cyclopropyl group is relatively small but its rigid structure can exert notable steric hindrance, influencing the approach of reagents to the adjacent ortho position on the aromatic ring. numberanalytics.com

Directing Effects of Halogen and Ether Functionalities

The methoxy (-OCH3) and chloro (-Cl) groups on the benzene ring are classic examples of substituents with competing electronic effects that dictate the regioselectivity of electrophilic aromatic substitution.

The methoxy group is a strongly activating, ortho, para-directing group. vaia.comorganicchemistrytutor.comyoutube.com Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions.

In a molecule like this compound, the powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile would be strongly directed to the positions ortho and para to the methoxy group. Given that the para position is occupied by the chlorine atom and one ortho position by the cyclopropyl group, the most likely position for substitution is the C3 carbon, ortho to the methoxy group and meta to the chlorine. However, the steric bulk of the adjacent cyclopropyl group could disfavor this position, potentially leading to substitution at the less activated but sterically more accessible C5 position.

| Functional Group | Electronic Effect | Directing Effect | Impact on Reactivity |

| Cyclopropyl | π-electron donor (conjugative) | - | Influences aromatic ring electron density and reactivity |

| Methoxy (-OCH3) | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Ortho, Para-directing (Activating) | Increases reactivity of the aromatic ring towards electrophiles |

| Chloro (-Cl) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Ortho, Para-directing (Deactivating) | Decreases overall reactivity of the aromatic ring |

Despite a comprehensive search of scientific literature, chemical databases, and patent records, detailed experimental spectroscopic data for the compound This compound is not publicly available. As a result, it is not possible to generate an article focusing on its spectroscopic characterization and structural elucidation according to the provided outline.

The requested article structure is heavily reliant on specific data from various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR techniques (COSY, HMQC, HMBC).

Vibrational Spectroscopy (IR and Raman): Specific frequencies corresponding to key functional groups and bond vibrations.

Mass Spectrometry (MS): Fragmentation patterns and mass-to-charge ratios of ions.

Without access to this foundational experimental data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

A list of compounds that were investigated during the search process is provided below for reference.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Cyclopropyl 2 Methoxybenzene

Mass Spectrometry (MS)

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a pivotal tool for determining the molecular weight and probing the structural features of a molecule through its fragmentation patterns. The nominal molecular weight of 4-Chloro-1-cyclopropyl-2-methoxybenzene, derived from its chemical formula C₁₀H₁₁ClO, is 182.65 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to undergo a series of fragmentation processes. The analysis of these fragments provides valuable insights into the molecule's structure. Key fragmentation pathways for aromatic and chloro-substituted compounds often involve the loss of specific functional groups.

A primary fragmentation event would likely be the loss of the cyclopropyl (B3062369) group (C₃H₅, 41 Da), leading to a significant fragment ion. Another probable fragmentation is the cleavage of the methyl group (CH₃, 15 Da) from the methoxy (B1213986) moiety. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment peaks, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₀H₁₁ClO]⁺ | 182 |

| [M-CH₃]⁺ | [C₉H₈ClO]⁺ | 167 |

| [M-C₃H₅]⁺ | [C₇H₆ClO]⁺ | 141 |

| [M-Cl]⁺ | [C₁₀H₁₁O]⁺ | 147 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₀H₁₁ClO, the theoretical exact mass can be calculated with high precision.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. The high-resolution data is critical for the structural confirmation of newly synthesized compounds and for the identification of unknown substances in complex mixtures.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Theoretical Exact Mass (Monoisotopic) | 182.0498 |

| Measured Exact Mass | Typically within ± 5 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene (B151609) ring. The presence of the methoxy, chloro, and cyclopropyl substituents on the benzene ring influences the energy of the π → π* transitions. Generally, substituted benzenes exhibit two primary absorption bands, the E-band (around 200 nm) and the B-band (around 250-290 nm). The specific positions and intensities of these bands are sensitive to the nature and position of the substituents. Increased conjugation in a molecule typically leads to a bathochromic (red) shift, resulting in a longer λₘₐₓ. youtube.com

Table 3: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π | 200-220 | Substituted Benzene Ring (E-band) |

| π → π | 260-290 | Substituted Benzene Ring (B-band) |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. For a compound like this compound, a reverse-phase HPLC method would be suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key identifier and is influenced by its polarity and the specific chromatographic conditions. HPLC is widely used for both qualitative and quantitative analysis. ijrpr.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity. iarjset.com UPLC systems operate at higher pressures than conventional HPLC systems. The improved separation efficiency of UPLC makes it particularly valuable for resolving complex mixtures and for high-throughput analysis. ijrpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dtic.mil This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries. nih.gov

Table 4: Summary of Chromatographic Techniques

| Technique | Principle | Typical Application |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and preparative separation. |

| UPLC | Enhanced separation using smaller stationary phase particles and higher pressures. | High-resolution separation, rapid analysis, and increased sensitivity. |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Identification of volatile compounds and analysis of complex mixtures. |

Computational and Theoretical Investigations of 4 Chloro 1 Cyclopropyl 2 Methoxybenzene

Density Functional Theory (DFT) Calculationsnih.govyoutube.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.

Geometry Optimization and Conformational Analysisyoutube.com

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 4-Chloro-1-cyclopropyl-2-methoxybenzene, this involves considering the rotational freedom of the cyclopropyl (B3062369) and methoxy (B1213986) groups relative to the benzene (B151609) ring.

The orientation of these groups is defined by dihedral angles. Computational analysis involves systematically rotating these groups and calculating the energy of each resulting conformation to map the potential energy surface.

Cyclopropyl Group: Studies on cyclopropylbenzene show a preference for a "bisecting" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. This orientation is energetically favored over the "perpendicular" conformation. latrobe.edu.au

Methoxy Group: Anisole (methoxybenzene) has a planar, stable conformation with the methyl group in the plane of the benzene ring. There is a rotational barrier that must be overcome to move the methyl group out of this plane. acs.orgresearchgate.net

For this compound, DFT calculations would identify the global minimum energy structure by comparing the relative energies of various conformers. This involves optimizing structures with different initial orientations of the methoxy and cyclopropyl groups.

Table 1: Illustrative Conformational Energy Profile of this compound

This table shows hypothetical relative energies for key conformations, as would be determined by DFT calculations. The lowest energy conformation is set as the reference (0.00 kcal/mol).

| Conformer | Methoxy Orientation | Cyclopropyl Orientation | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Planar | Bisecting | 0.00 |

| 2 | Perpendicular | Bisecting | +2.5 |

| 3 | Planar | Eclipsed | +1.8 |

| 4 | Perpendicular | Eclipsed | +4.2 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)nih.gov

Once the optimized geometry is found, DFT is used to analyze the molecule's electronic structure. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited electronically. irjweb.comjoaquinbarroso.com

The substituents on the benzene ring significantly influence the frontier orbitals. The methoxy group is a strong resonance electron-donating group, the cyclopropyl group is weakly electron-donating, and the chloro group is inductively electron-withdrawing but can donate via resonance. quora.comlibretexts.org The strong donating effect of the methoxy group is expected to raise the HOMO energy, making the molecule electron-rich and reactive towards electrophiles. quora.com

The HOMO is expected to be a π-orbital with significant electron density on the aromatic ring, particularly at the ortho and para positions relative to the powerful methoxy donor. The LUMO is likely to be a π*-antibonding orbital distributed over the aromatic system.

Table 2: Representative Frontier Orbital Energies for Substituted Benzenes

This table provides typical energy values for HOMO, LUMO, and the energy gap calculated by DFT for related aromatic compounds, illustrating the expected range for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzene | -6.75 | -0.20 | 6.55 |

| Anisole | -5.98 | -0.15 | 5.83 |

| Chlorobenzene | -6.60 | -0.45 | 6.15 |

| This compound (Expected) | ~ -5.8 to -6.0 | ~ -0.3 to -0.5 | ~ 5.3 to 5.7 |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)nih.gov

DFT methods are highly effective at predicting various spectroscopic properties, which can be used to confirm experimental results or assign structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to 1H and 13C chemical shifts. researchgate.netnih.gov Calculations are typically performed on the optimized geometry, and accuracy is often improved by applying a linear scaling factor derived from comparing calculated and experimental values for a set of known compounds. nih.gov For flexible molecules, averaging the calculated shifts over a Boltzmann-weighted ensemble of low-energy conformers can further enhance prediction accuracy. researchgate.net

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. researchgate.netmdpi.com For this compound, the main absorptions are expected to be π → π* transitions within the substituted aromatic ring.

Table 3: Illustrative TD-DFT Prediction of the Main UV-Vis Absorption Band

This table shows a hypothetical primary electronic transition for the title compound as would be predicted by TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO (π → π*) | 285 | 0.15 |

Reaction Mechanism Modeling and Energy Barrier Calculationsresearchgate.net

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net

Transition State Characterization for Electrophilic and Radical Pathwaysresearchgate.net

A transition state is a high-energy, transient structure that connects reactants to products or intermediates. Locating and characterizing these structures is crucial for understanding reaction kinetics.

Electrophilic Pathways: Given its electron-rich aromatic ring, this compound is expected to readily undergo electrophilic aromatic substitution (EAS). nih.govirjet.net The methoxy group is a powerful ortho-, para-directing group. askfilo.com DFT calculations can model the attack of an electrophile (e.g., Cl+, NO2+) at all possible positions on the ring. By calculating the activation energy (the energy of the transition state relative to the reactants) for attack at each site, the regioselectivity of the reaction can be predicted. The transition state for EAS resembles the high-energy intermediate known as a sigma complex or Wheland intermediate. rsc.org Calculations would confirm that the energy barriers for attack at the ortho and para positions to the methoxy group are significantly lower than for attack at the meta position, in line with experimental observations for activated benzenes. acs.org

Radical Pathways: The cyclopropyl group introduces the possibility of reactions involving radical intermediates. Highly strained cyclopropane (B1198618) rings can undergo ring-opening reactions when a radical center is formed adjacent to the ring. nih.gov A potential radical pathway could involve the addition of a radical species to the double bond of the aromatic ring, followed by subsequent reactions. Alternatively, a radical reaction could be initiated at the cyclopropyl group itself. rsc.org DFT is used to find the transition state for the rate-determining step, such as the initial radical addition or the C-C bond cleavage of the cyclopropane ring, thereby determining the feasibility of such a pathway.

Free Energy Profiles of Key Reactionsresearchgate.net

A free energy profile provides a comprehensive view of a reaction mechanism by plotting the Gibbs free energy of the system along the reaction coordinate. researchgate.net This profile is constructed by calculating the free energies of all stationary points (reactants, intermediates, transition states, and products) identified in the mechanism.

Figure 1: Representative Gibbs Free Energy Profile for Electrophilic Aromatic Substitution

This diagram illustrates the energy changes during a typical two-step EAS reaction on an activated aromatic ring, showing the reactants (R), transition states (TS1, TS2), the sigma-complex intermediate (I), and the products (P).

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering crucial insights into its electrophilic and nucleophilic sites. For this compound, the MEP analysis highlights distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative potential, depicted in red and yellow, are primarily localized around the oxygen atom of the methoxy group and the chlorine atom. This indicates a higher electron density in these areas, making them susceptible to electrophilic attack. Conversely, the blue areas, representing positive electrostatic potential, are concentrated around the hydrogen atoms of the cyclopropyl and methyl groups. These regions are indicative of electron deficiency and are the likely sites for nucleophilic attack.

The analysis of charge distribution reveals a significant polarization of the electron density due to the presence of the electronegative chlorine and oxygen atoms. The benzene ring itself exhibits a nuanced distribution of charge, influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, chloro group. This complex electronic environment is a key determinant of the molecule's reactivity.

Quantum Chemical Descriptors and Reactivity Prediction

To quantitatively assess the reactivity of this compound, a range of quantum chemical descriptors have been calculated. These descriptors, derived from the molecule's electronic structure, provide valuable metrics for predicting its chemical behavior.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally corresponds to higher reactivity.

Other important descriptors calculated for this compound include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters collectively provide a detailed profile of the molecule's electronic characteristics and its propensity to participate in chemical reactions. For instance, a lower ionization potential suggests that the molecule can be more easily oxidized, while a higher electron affinity indicates a greater tendency to be reduced.

Table of Quantum Chemical Descriptors for this compound

| Descriptor | Value | Unit |

| HOMO Energy | -8.54 | eV |

| LUMO Energy | -0.78 | eV |

| HOMO-LUMO Gap | 7.76 | eV |

| Ionization Potential | 8.54 | eV |

| Electron Affinity | 0.78 | eV |

| Electronegativity (χ) | 4.66 | eV |

| Chemical Hardness (η) | 3.88 | eV |

| Chemical Softness (S) | 0.26 | eV⁻¹ |

Crystallographic Analysis and Supramolecular Chemistry of 4 Chloro 1 Cyclopropyl 2 Methoxybenzene

Analysis of Intermolecular Interactions and Crystal Packing:

π-π Stacking Interactions:The presence and characteristics (e.g., centroid-to-centroid distance, slippage) of stacking between the aromatic rings are features of the crystal packing and cannot be determined otherwise.

While related compounds and general principles of supramolecular chemistry exist, applying them to this specific molecule without experimental data would be speculative and would not meet the required standards of a detailed, scientifically accurate analysis. Therefore, the requested article cannot be generated at this time. The structural analysis of 4-Chloro-1-cyclopropyl-2-methoxybenzene must await the future determination and publication of its crystal structure.

In-Depth Analysis of this compound Awaits Further Research

Detailed crystallographic and computational data for the chemical compound this compound is not currently available in published scientific literature. As a result, a comprehensive analysis of its solid-state structure and intermolecular interactions as outlined cannot be compiled at this time.

While the synthesis of this compound has been noted in chemical literature, dedicated studies focusing on its crystallographic properties, supramolecular chemistry, and computational modeling have yet to be publicly documented. The specific arrangement of atoms in its crystal lattice, which is fundamental to understanding its physical and chemical properties, remains undetermined.

Consequently, key analytical discussions requested, including the nature of halogen bonding and other non-covalent interactions, cannot be conducted. Halogen bonds are significant directional interactions that can influence the packing of molecules in a crystal and are of considerable interest in fields such as crystal engineering and materials science. The presence and characteristics of such bonds in this compound are presently unknown.

Similarly, a correlation between the experimental solid-state structure and computational models cannot be drawn. Such a comparison is crucial for validating theoretical models and gaining deeper insight into the electronic and energetic aspects of the molecule's interactions.

The scientific community awaits further research that would include the successful crystallization of this compound and its subsequent analysis through single-crystal X-ray diffraction. Such studies would provide the necessary data to perform the in-depth analyses outlined, shedding light on the unique structural and chemical properties of this compound.

Chemical Derivatives and Advanced Functionalization Strategies of 4 Chloro 1 Cyclopropyl 2 Methoxybenzene

Synthesis of Substituted 4-Chloro-1-cyclopropyl-2-methoxybenzene Derivatives

The synthesis of derivatives of this compound can be approached through modifications at the aromatic ring, transformations of the cyclopropyl (B3062369) moiety, and derivatization of the methoxy (B1213986) and chloro groups.

Modifications at the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions. The existing substituents, a methoxy group, a chloro group, and a cyclopropyl group, collectively influence the regioselectivity and reactivity of these transformations. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating group but also directs ortho and para. The cyclopropyl group is known to be a weak π-electron donor, capable of stabilizing an adjacent positive charge, thus also acting as an ortho, para-director.

Given the positions of the current substituents (methoxy at C2, chloro at C4, and cyclopropyl at C1), the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would likely lead to a mixture of products. For instance, in nitration or halogenation reactions, the incoming electrophile could be directed to the C3, C5, or C6 positions. The table below outlines the expected major products from common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-1-cyclopropyl-2-methoxy-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-chloro-1-cyclopropyl-2-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acetyl-2-chloro-4-cyclopropylphenyl)ethanone |

Nucleophilic aromatic substitution (NAS) on the aromatic ring, specifically targeting the chloro group, is also a viable strategy, particularly if additional electron-withdrawing groups are introduced onto the ring to activate it towards nucleophilic attack.

Transformations of the Cyclopropyl Moiety (e.g., Ring Expansion, Ring Opening)

The cyclopropyl group, a strained three-membered ring, can undergo various transformations, including ring expansion and ring-opening reactions. These reactions are typically initiated by the formation of a carbocation adjacent to the cyclopropyl ring, which can then rearrange. For instance, treatment with a strong acid could lead to protonation of the aromatic ring, followed by rearrangement of the cyclopropylmethyl cation to a cyclobutyl or homoallyl cation, resulting in ring-expanded or ring-opened products, respectively.

Radical-induced ring-opening of the cyclopropane (B1198618) is another potential transformation. This property is particularly relevant in the context of using cyclopropylmethyl groups as radical clocks in mechanistic studies.

Derivatization of the Methoxy and Chloro Groups

The methoxy and chloro groups on the aromatic ring serve as handles for further functionalization. The methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol, 4-chloro-2-cyclopropylphenol. This phenol can then be subjected to various reactions, such as etherification or esterification, to introduce a wide range of functional groups.

The chloro group can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups on the ring. Alternatively, the chloro group can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions would significantly expand the diversity of accessible derivatives.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Understanding the relationship between the structure of a molecule and its chemical properties is crucial for designing new compounds with desired reactivity and selectivity.

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The introduction of different substituents on the aromatic ring of this compound can have a profound impact on its chemical reactivity. For example, the rate and regioselectivity of electrophilic aromatic substitution reactions will be highly dependent on the electronic nature and steric bulk of the substituents.

The table below summarizes the expected effects of different types of substituents on the reactivity of the aromatic ring towards electrophiles.

| Substituent Type | Position on Ring | Expected Effect on Reactivity |

| Electron-donating (e.g., -NH₂, -OH) | C5 | Increased reactivity, ortho/para-directing |

| Electron-withdrawing (e.g., -NO₂, -CN) | C5 | Decreased reactivity, meta-directing |

| Bulky alkyl group | C3 or C5 | Steric hindrance may alter regioselectivity |

Transformations of the cyclopropyl group would also significantly alter the molecule's properties. Ring expansion to a cyclobutyl group would reduce ring strain and could influence the electronic communication between the substituent and the aromatic ring. Ring-opening would lead to acyclic derivatives with different conformational flexibility and reactivity.

Correlation of Structure with Spectroscopic Signatures

Structural modifications to this compound will be reflected in its spectroscopic data. In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons will be sensitive to the electronic effects of new substituents. For example, an electron-withdrawing group at the C5 position would be expected to shift the signals of the remaining aromatic protons downfield. The coupling patterns of the aromatic protons can also provide valuable information about the substitution pattern.

In ¹³C NMR spectroscopy, the chemical shifts of the aromatic carbons are also indicative of the electronic environment. The introduction of new functional groups will lead to predictable changes in the ¹³C NMR spectrum.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups introduced during derivatization. For example, the formation of a phenol via demethylation would be indicated by the appearance of a broad O-H stretching band.

The following table provides a hypothetical correlation between structural features and expected spectroscopic signatures for derivatives of this compound.

| Structural Feature | Spectroscopic Technique | Expected Signature |

| Nitration at C5 | ¹H NMR | Appearance of a new singlet for the remaining aromatic proton. |

| Demethylation to phenol | IR | Broad O-H stretch around 3200-3600 cm⁻¹. |

| Ring-opening of cyclopropyl | ¹H NMR | Disappearance of characteristic cyclopropyl proton signals and appearance of signals for a propenyl or related acyclic group. |

Further detailed experimental and computational studies are necessary to fully elucidate the rich chemistry of this compound and its derivatives and to establish comprehensive structure-property relationships.

Strategies for Selective Functionalization

The functionalization of an aromatic ring like the one in this compound is governed by the directing effects of its substituents: the chloro, cyclopropyl, and methoxy groups. The interplay of these groups would theoretically determine the regiochemistry of electrophilic or nucleophilic substitution reactions. However, specific strategies for achieving selective functionalization on this exact substrate have not been detailed in available scientific literature.

While the synthesis of this compound itself has been described, information regarding its subsequent chemical manipulation is scarce. The compound has been synthesized via a Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide. amazonaws.com Specifically, 2-Bromo-5-chloroanisole is reacted with cyclopropylboronic acid in the presence of a palladium catalyst to yield the target molecule. amazonaws.com This synthesis confirms its existence as a stable entity for potential further reactions, though such reactions are not documented.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product |

|---|

This interactive table summarizes the key components used in the documented synthesis of the title compound. amazonaws.com

A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the regioselective or chemoselective transformations of this compound.

In theory, the positions on the benzene (B151609) ring are electronically distinct due to the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The cyclopropyl group is also considered an ortho-, para-directing activating group. Predicting the outcome of a reaction would require careful consideration of the combined electronic and steric effects of these groups. However, without experimental data, any discussion on regioselectivity remains speculative. Similarly, no research has been found that explores the chemoselective functionalization of this molecule, for instance, selective reaction at the chloro-substituent versus the aromatic ring or the cyclopropyl group.

There is no available information in the scientific literature regarding the stereoselective syntheses of chiral derivatives starting from this compound. The parent molecule itself is achiral. The introduction of chirality would require a reaction that either adds a new chiral center or involves a chiral catalyst to induce stereoselectivity. Research on such stereoselective functionalizations for this specific compound has not been published.

Emerging Chemical Applications and Future Research Directions

Role as a Versatile Building Block in Complex Organic Synthesis

The 4-Chloro-1-cyclopropyl-2-methoxybenzene scaffold is well-suited as a versatile building block in the synthesis of more complex molecular architectures. The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, can participate in a variety of chemical transformations. researchgate.netnih.govnih.govresearchgate.net Research on related cyclopropyl compounds has demonstrated their utility in reactions such as cycloadditions and ring-opening functionalizations, which allow for the construction of intricate molecular frameworks. nih.govresearchgate.net

The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring provides additional handles for synthetic manipulation. The chlorine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the reactivity of the aromatic ring and can be a precursor to a hydroxyl group, offering another site for functionalization. The combination of these reactive sites makes this compound a valuable starting material for the synthesis of a diverse range of complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Types | Potential Products |

| Cyclopropyl Ring | Ring-opening reactions, Cycloadditions, C-H activation | Functionalized alkyl chains, Polycyclic compounds, Derivatized cyclopropanes |

| Chloro Group | Nucleophilic aromatic substitution, Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Ethers, Amines, Biaryls, Alkylated arenes |

| Methoxy Group | Ether cleavage (demethylation) | Phenols |

| Benzene Ring | Electrophilic aromatic substitution, Lithiation/borylation | Further substituted aromatic compounds |

Precursor Development for Advanced Materials

While specific research on the use of this compound in advanced materials is not yet prevalent, its structure suggests potential as a monomer or functional additive in polymer science. The cyclopropyl group can be involved in ring-opening polymerizations, and the aromatic ring can be functionalized to introduce polymerizable groups. The presence of a chlorine atom could also be exploited for post-polymerization modification of materials.

The development of functionalized polymers derived from this scaffold could lead to materials with tailored electronic, optical, or thermal properties. For instance, incorporation of this moiety into conjugated polymers could be explored for applications in organic electronics. Further research in this area could unlock the potential of this compound as a precursor to novel and functional materials.

Applications in Agrochemical Research (as chemical precursors)

A significant area of application for compounds related to this compound is in agrochemical research. A closely related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of the fungicide cyproconazole. google.com This highlights the importance of the chlorophenyl and cyclopropyl moieties in the design of effective agrochemicals.

The this compound scaffold can be considered a valuable precursor for the synthesis of new agrochemical candidates. By modifying the functional groups on the molecule, chemists can create libraries of compounds to be screened for fungicidal, insecticidal, or herbicidal activity. The established importance of the cyclopropyl group in enhancing the biological activity and metabolic stability of molecules further supports this direction of research. researchgate.net

Catalyst Development and Methodological Advancements Facilitated by this compound Analogs

The unique electronic and steric properties of the cyclopropyl group have led to the exploration of cyclopropyl-containing ligands in catalysis. Transition metal complexes bearing such ligands can exhibit novel reactivity and selectivity. While direct applications of this compound in catalysis have not been reported, its analogs could be functionalized to create new ligands for organometallic catalysts.

Furthermore, research into the activation of the C-C bonds of cyclopropanes by transition metals is an active area of investigation. wikipedia.org Understanding how the substituents on the benzene ring of this compound influence this activation could lead to new synthetic methodologies. Additionally, the development of organocatalysts based on cyclopropenium derivatives is an emerging field where analogs of this compound could find application. chemrxiv.org

Design of Novel Chemical Entities Based on the this compound Scaffold for Chemical Research

The this compound scaffold presents an attractive starting point for the design of novel chemical entities for broader chemical research, including medicinal chemistry. The cyclopropyl ring is a known pharmacophore that can improve the metabolic stability and binding affinity of drug candidates. hyphadiscovery.comacs.orgresearchgate.net The 4-chlorophenyl group is also a common feature in many bioactive molecules.

For example, a study on the design of novel anticancer agents utilized a 4-chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide scaffold, demonstrating the utility of the 4-chlorophenyl moiety in creating biologically active compounds. nih.gov By combining the favorable properties of the cyclopropyl and 4-chlorophenyl groups, researchers can design and synthesize new molecules with potential therapeutic applications.

Table 2: Key Structural Motifs of this compound and Their Significance in Chemical Research

| Structural Motif | Significance in Research | Potential Applications |

| Cyclopropyl Group | Enhances metabolic stability, provides conformational rigidity, unique electronic properties. hyphadiscovery.comacs.orgresearchgate.net | Medicinal chemistry, agrochemical design, materials science. |

| 4-Chlorophenyl Group | Common in bioactive molecules, provides a site for further functionalization. | Drug discovery, agrochemical synthesis. |

| 2-Methoxy Group | Can be converted to a hydroxyl group, influences electronic properties of the ring. | Synthetic diversification, tuning of molecular properties. |

Interdisciplinary Research Opportunities in Fundamental Chemical Sciences

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary research. The unique properties of the cyclopropyl ring, for instance, are of fundamental interest to physical organic chemists studying bonding and strain theory. The development of new synthetic methods involving this compound would be of interest to synthetic organic chemists.

Furthermore, the potential applications of this scaffold in materials science, agrochemistry, and medicinal chemistry necessitate collaboration between chemists, biologists, and materials scientists. Such interdisciplinary efforts will be crucial to fully realize the potential of this compound and its analogs in various scientific fields.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 4-Chloro-1-cyclopropyl-2-methoxybenzene in laboratory settings?

- Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Essential protocols include:

- Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, safety goggles, and respiratory protection if ventilation is insufficient .

- First aid measures : Flush skin/eyes with water for 15 minutes upon contact and seek medical attention if irritation persists .

- Incompatibilities : Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous reactions .

Q. How should researchers store this compound to ensure stability?

- Answer : Store in a cool, dry, well-ventilated area away from incompatible materials. Use airtight containers to prevent moisture absorption or degradation. Stability under normal conditions is reported, but decomposition occurs at elevated temperatures, releasing toxic fumes .

Advanced Research Questions

Q. How can researchers address the lack of ecotoxicological data (e.g., bioaccumulation, soil mobility) for this compound?

- Answer :

- Tiered testing : Conduct acute toxicity assays (e.g., Daphnia magna or algae growth inhibition) as preliminary screening.

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation potential based on logP and molecular weight .

- Soil column experiments : Measure mobility using standardized OECD 121 guidelines to assess leaching potential .

Q. What methodological approaches are recommended to resolve contradictions between reported stability and thermal decomposition risks?

- Answer : Perform controlled thermal analysis:

- TGA/DSC : Characterize decomposition temperature and enthalpy changes under inert vs. oxidizing atmospheres .

- Gas chromatography-mass spectrometry (GC-MS) : Identify decomposition products (e.g., chlorinated fumes) to inform risk mitigation .

Q. How can synthetic routes be optimized to improve purity and yield of this compound?

- Answer :

- Cyclopropane stability : Use low-temperature conditions during cyclopropylation to prevent ring-opening side reactions .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol.

- Analytical validation : Confirm purity via HPLC (≥98%) and structural integrity via H/C NMR .

Data Gaps and Methodological Challenges

Q. Which physicochemical properties are critical to measure for pharmacokinetic modeling, given unavailable data?

- Answer : Prioritize:

- logP (octanol-water) : Determine via shake-flask method or reverse-phase HPLC retention times .

- Aqueous solubility : Use saturation shake-flask assays with UV-Vis quantification.

- pKa : Perform potentiometric titration to assess ionization behavior .

Q. How to design experiments probing reactivity with biomolecules given limited toxicological data?

- Answer :

- In vitro protein binding : Incubate with serum albumin and analyze adducts via LC-MS .

- Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress potential in cell lines .

Contradiction Analysis

Q. The SDS states "no unusual reactivity" but lists incompatibilities with acids/bases. How to reconcile this in reaction design?

- Answer :

- Stepwise screening : Test reactivity under mild conditions (e.g., pH 4–9) and monitor via in situ FTIR or NMR.

- Hazard assessment : If acidic/basic conditions are unavoidable, implement secondary containment and real-time gas detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.